1-(4-Bromophenyl)-3-ethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-ethylheptan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a heptanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-ethylheptan-1-ol typically involves the bromination of a phenyl ring followed by the attachment of an ethylheptanol chain. One common method involves the reaction of 4-bromobenzyl bromide with an appropriate Grignard reagent to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium or zinc to facilitate the Grignard reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by the coupling of the brominated phenyl ring with an ethylheptanol chain. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-3-ethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products:
Oxidation: Formation of 1-(4-Bromophenyl)-3-ethylheptan-1-one.
Reduction: Formation of 1-phenyl-3-ethylheptan-1-ol.
Substitution: Formation of 1-(4-aminophenyl)-3-ethylheptan-1-ol or 1-(4-thiophenyl)-3-ethylheptan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-ethylheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-ethylheptan-1-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Brorphine: An opioid with a similar bromophenyl structure but different pharmacological properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer activities.
Eigenschaften
Molekularformel |
C15H23BrO |
---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-ethylheptan-1-ol |
InChI |
InChI=1S/C15H23BrO/c1-3-5-6-12(4-2)11-15(17)13-7-9-14(16)10-8-13/h7-10,12,15,17H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
BXSLHSKPDJALNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.